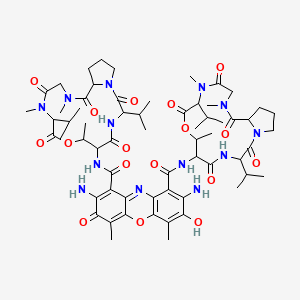

Actinomycin D, 8-amino-7-hydroxy-

Description

Historical Context and Evolution of Research Perspectives

The parent compound, Actinomycin (B1170597) D, was first isolated in 1940 and was the first antibiotic demonstrated to possess anti-cancer properties. ontosight.ai Its primary mechanism of action involves binding to DNA and inhibiting RNA synthesis, which has made it a valuable tool in molecular and cellular biology for studying transcription-dependent processes. nih.govdrugbank.compharmacompass.com Research into Actinomycin D has evolved from its initial discovery and application in oncology to detailed mechanistic studies of its interaction with DNA and its use as a probe for nucleic acid structure and function.

This foundational knowledge has spurred the synthesis and investigation of numerous derivatives to explore how structural modifications affect biological function. researchgate.netnih.govd-nb.info The goal of creating such analogues has often been to develop new chemotherapeutics or to better understand the elements responsible for the compound's biological activity. researchgate.net Research on the phenoxazinone chromophore and the peptide lactone rings has been a key area of focus. researchgate.netnih.gov Within this context, Actinomycin D, 8-amino-7-hydroxy-, also referred to as 7-hydroxy-8-amino-actinomycin D, emerged from synthetic efforts to modify the chromophore. google.com

Significance in Molecular Biology and Cellular Research

While Actinomycin D is a cornerstone tool for inhibiting transcription in laboratory settings, the study of its derivatives, such as the 8-amino-7-hydroxy- analogue, provides deeper insights into the nuances of DNA-ligand interactions. ontosight.ai The modification on the phenoxazinone ring in Actinomycin D, 8-amino-7-hydroxy- may alter its binding to DNA. ontosight.ai

Research has specifically investigated this "symmetrical" analogue to understand how changes to the chromophore impact the inhibition of nucleic acid synthesis. google.com Unlike the parent compound, which is significantly more effective at inhibiting RNA synthesis than DNA synthesis, the 8-amino-7-hydroxy- derivative demonstrates a different profile. google.com Studies found it to be about equally active in inhibiting both transcription (RNA synthesis) and DNA replication in P388 leukemia cells. google.com This suggests that the specific arrangement of the amino and hydroxy groups on the phenoxazinone ring plays a crucial role in the selectivity of its inhibitory action.

Furthermore, this derivative was found to stimulate the oxidation of NADPH to a significantly higher degree (606%) compared to Actinomycin D (9.9%) in the presence of purified phenobarbital-induced microsomes. google.com Such findings are significant for understanding the broader biochemical effects of actinomycin analogues beyond direct DNA intercalation. The study of this specific derivative contributes to a more granular understanding of how discrete chemical modifications can fine-tune biological and cellular activity.

Physicochemical Properties of Actinomycin D, 8-amino-7-hydroxy-

The following table summarizes the reported physicochemical data for the synthesized compound. google.com

| Property | Value |

| Yield | 66% |

| Molecular Formula | C₆₂H₈₇N₁₃O₁₇ · 2H₂O |

| TLC Rf | 0.03 (solvent A) |

| UV λmax (in CHCl₃) | 473 nm (ε19000), 330 nm (inf), 248 nm (28140) |

| Optical Rotation [α]20644 | -310±15° (c 0.3, CHCl₃) |

| HPLC tR | 5.1 min (system I), 12.8 min (system II) |

Properties

CAS No. |

95045-12-8 |

|---|---|

Molecular Formula |

C62H87N13O17 |

Molecular Weight |

1286.4 g/mol |

IUPAC Name |

2,8-diamino-3-hydroxy-4,6-dimethyl-7-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |

InChI |

InChI=1S/C62H87N13O17/c1-25(2)41-59(86)74-21-17-19-33(74)57(84)70(13)23-35(76)72(15)47(27(5)6)61(88)90-31(11)43(55(82)66-41)68-53(80)37-39(63)49(78)29(9)51-45(37)65-46-38(40(64)50(79)30(10)52(46)92-51)54(81)69-44-32(12)91-62(89)48(28(7)8)73(16)36(77)24-71(14)58(85)34-20-18-22-75(34)60(87)42(26(3)4)67-56(44)83/h25-28,31-34,41-44,47-48,78H,17-24,63-64H2,1-16H3,(H,66,82)(H,67,83)(H,68,80)(H,69,81) |

InChI Key |

VWOCNFIGQGBJNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C(C(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)O)N |

Origin of Product |

United States |

Actinomycin D Biosynthesis and Pathway Elucidation

Precursor Utilization and Metabolite Derivation

The foundation of the actinomycin (B1170597) D molecule is laid by the strategic utilization of specific precursor molecules, which are channeled from primary metabolism into this specialized secondary metabolic pathway.

Tryptophan and D-Glutamate as Core Precursors

Early investigations into the biosynthesis of actinomycin D identified L-tryptophan and D-glutamate as fundamental building blocks. wikipedia.org L-tryptophan serves as the crucial precursor for the phenoxazinone chromophore, the central planar ring system responsible for the compound's ability to intercalate into DNA. wikipedia.orgmicrobiologyresearch.org The amino acid undergoes a series of enzymatic transformations to yield the key intermediate, 4-methyl-3-hydroxyanthranilic acid (4-MHA). wikipedia.orgmicrobiologyresearch.org

The regulation of tryptophan availability is a critical control point in actinomycin D production. Studies in Streptomyces parvullus have shown that the activity of tryptophan oxygenase, a key enzyme in the tryptophan catabolic pathway, increases just before the onset of actinomycin D synthesis. nih.govresearchgate.net This increase is linked to the depletion of L-glutamate in the culture medium, suggesting a release from catabolite repression. nih.govresearchgate.netdntb.gov.ua The addition of L-glutamate can suppress both tryptophan oxygenase synthesis and actinomycin D production. nih.govresearchgate.net

D-glutamate, on the other hand, is not directly incorporated into the final structure of the most common form of actinomycin D. Instead, its role is linked to the regulation of the biosynthetic process. Early feeding experiments demonstrated its importance for efficient antibiotic production. wikipedia.org

Biosynthesis of 4-Methyl-3-hydroxyanthranilic Acid (4-MHA)

The formation of 4-methyl-3-hydroxyanthranilic acid (4-MHA) is a pivotal branch point from the primary tryptophan metabolic pathway and represents the committed step in chromophore biosynthesis. microbiologyresearch.orgmicrobiologyresearch.org This unique, non-proteinogenic amino acid is derived from L-tryptophan through a pathway analogous to the kynurenine (B1673888) pathway. wikipedia.orgresearchgate.net The process involves several key enzymatic steps, and different actinomycin-producing organisms can exhibit variations in this pathway. researchgate.netmdpi.com

In some Streptomyces species, tryptophan is first converted to N-formylkynurenine by tryptophan-2,3-dioxygenase. mdpi.com This is followed by the action of kynurenine formamidase to produce kynurenine. Subsequently, kynurenine is hydroxylated to 3-hydroxykynurenine, which is then cleaved to yield 3-hydroxyanthranilic acid. wikipedia.org The final step in the formation of the core 4-MHA structure is the methylation of 3-hydroxyanthranilic acid. nih.gov

Mutants of Streptomyces parvulus blocked in actinomycin synthesis have been shown to accumulate 4-MHA, providing strong evidence for its role as a direct precursor to the phenoxazinone chromophore. microbiologyresearch.orgmicrobiologyresearch.org

Enzymology of the Biosynthetic Pathway

A dedicated suite of enzymes meticulously catalyzes each step of the actinomycin D biosynthetic journey, from the initial modification of tryptophan to the final assembly of the chromopeptide.

Role of Tryptophan Oxygenase and Kynurenine Pathway Enzymes

The conversion of tryptophan to the 4-MHA chromophore precursor is orchestrated by a series of enzymes that mirror the eukaryotic kynurenine pathway. wikipedia.orgnih.govasm.org The actinomycin biosynthetic gene clusters in producing organisms, such as Streptomyces chrysomallus and Streptomyces costaricanus, encode for pathway-specific isoforms of these enzymes. nih.govasm.orgnih.gov

Key enzymes identified within these gene clusters include:

Tryptophan dioxygenase (Tryptophan 2,3-dioxygenase): This enzyme initiates the pathway by catalyzing the oxidative cleavage of the indole (B1671886) ring of tryptophan to form N-formylkynurenine. wikipedia.orgnih.govrsc.org Its activity is tightly regulated, often by catabolite repression. nih.govresearchgate.netdntb.gov.ua

Kynurenine formamidase: This enzyme hydrolyzes N-formylkynurenine to produce kynurenine. wikipedia.orgnih.govnih.gov

Kynurenine 3-monooxygenase (Kynurenine hydroxylase): This enzyme hydroxylates kynurenine at the 3-position to yield 3-hydroxykynurenine. wikipedia.orgrsc.org

Kynureninase/Hydroxykynureninase: This enzyme cleaves the side chain of 3-hydroxykynurenine to form 3-hydroxyanthranilic acid. wikipedia.orgnih.govnih.gov

The presence of dedicated genes for these enzymes within the actinomycin biosynthetic gene cluster ensures a sufficient and regulated supply of the 4-MHA precursor for antibiotic production, independent of the primary tryptophan catabolism. nih.govasm.org

Function of Methyltransferases in Chromophore Formation

A crucial step in the biosynthesis of the actinomycin chromophore is the methylation of the anthranilate intermediate. In Streptomyces antibioticus, a methyltransferase has been identified that utilizes S-adenosylmethionine to transfer a methyl group to 3-hydroxyanthranilic acid (3-HAA), forming 4-methyl-3-hydroxyanthranilic acid (4-MHA). nih.gov This enzymatic step is considered an early and essential part of the actinomycin biosynthetic pathway in this organism. nih.gov

Interestingly, studies on Streptomyces chrysomallus have revealed two paralogous methyltransferase genes, acmI and acmL, within the actinomycin biosynthetic gene cluster. researchgate.netnih.govacs.org These enzymes were found to exclusively methylate 3-hydroxykynurenine (3-HK) to form 3-hydroxy-4-methylkynurenine (4-MHK), which is then converted to 4-MHA by a hydroxykynureninase. nih.govacs.org This indicates that the timing of the methylation step can differ between actinomycin-producing species. researchgate.net

These methyltransferases exhibit stereospecificity, with AcmI and AcmL showing a preference for the D-enantiomer of 3-HK. nih.govacs.org

Nonribosomal Peptide Synthetase (NRPS) Assembly Line Mechanism

The final assembly of the two pentapeptide lactone chains onto the 4-MHA chromophore is a remarkable feat of molecular engineering carried out by a multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS). mdpi.comnih.govnih.gov This assembly line mechanism is responsible for the sequential addition and modification of the constituent amino acids. pnas.orgrsc.org

The actinomycin NRPS system is typically encoded by a set of genes within the biosynthetic gene cluster, such as acnD, acnE, acnN1, acnN2, and acnN3 in S. costaricanus. mdpi.comnih.gov The NRPS machinery is organized into modules, with each module responsible for the recognition, activation, and incorporation of a specific amino acid. rsc.org

The process begins with the activation of 4-MHA by a dedicated adenylation (A) domain. nih.govnih.gov The activated 4-MHA is then tethered to a thiolation (T) domain, also known as a peptidyl carrier protein (PCP). rsc.org The pentapeptide chain is then assembled sequentially by the coordinated action of condensation (C), adenylation (A), and thiolation (T) domains within the subsequent modules. pnas.orgrsc.org The pentapeptide found in actinomycin D consists of L-threonine, D-valine, L-proline, sarcosine (B1681465) (N-methylglycine), and N-methyl-L-valine. mdpi.comnih.gov The NRPS assembly line also includes specialized domains for epimerization (to convert L-amino acids to their D-isomers, such as for D-valine) and N-methylation (to form sarcosine and N-methyl-L-valine). wikipedia.org

Once the two 4-MHA-pentapeptide chains are synthesized, they are oxidatively condensed to form the final phenoxazinone chromophore, a reaction that is thought to be catalyzed by a phenoxazinone synthase. wikipedia.orgmdpi.comnih.gov

Modular Organization and Peptide Elongation

The biosynthesis of Actinomycin D is a fascinating example of how nature constructs complex molecules with remarkable precision. This process is not carried out by ribosomes, the typical protein-building machinery of the cell, but by a massive enzymatic complex known as a non-ribosomal peptide synthetase (NRPS). nih.govpnas.orgacs.org These NRPS systems are modular, meaning they are composed of repeating units, or modules, each responsible for adding a specific amino acid to the growing peptide chain. nih.govpnas.orgdtu.dk

In the case of Actinomycin D, the NRPS assembly line is a multi-protein complex. nih.govnih.gov Each module within this complex contains several domains, which are distinct functional units within the protein. The core domains of a minimal elongation module are the adenylation (A) domain, the thiolation (T) domain (also called a peptidyl carrier protein or PCP), and the condensation (C) domain. pnas.orgacs.orgpnas.org

The process of peptide elongation begins with the adenylation (A) domain , which acts as a gatekeeper. It specifically recognizes and activates a particular amino acid by converting it into an aminoacyl-AMP intermediate. acs.orgpnas.org This activated amino acid is then transferred to the thiolation (T) domain , where it becomes covalently attached to a swinging phosphopantetheinyl arm. pnas.orgpnas.org The condensation (C) domain then catalyzes the formation of a peptide bond, linking the amino acid from its own module to the growing peptide chain held by the T domain of the preceding module. acs.orgpnas.org This cycle of selection, activation, and condensation is repeated at each module, progressively elongating the peptide chain. acs.org

The specific sequence of amino acids in the two pentapeptide chains of Actinomycin D—L-threonine, D-valine, L-proline, sarcosine, and L-N-methylvaline—is dictated by the linear arrangement and specificity of the modules on the NRPS template. mdpi.commdpi.com The incorporation of the non-standard D-valine is accomplished by a specialized epimerization (E) domain within the corresponding module, which converts the L-valine recognized by the A-domain into its D-isomer. asm.org

Dimerization Processes in Actinomycin D Formation

The final and crucial step in the formation of the mature Actinomycin D molecule is the dimerization of two identical pentapeptide chains. This is not a simple joining of two pre-formed rings. Instead, the process involves the oxidative coupling of two molecules of a 4-methyl-3-hydroxyanthranilic acid (4-MHA) pentapeptide intermediate. mdpi.comnih.gov This key reaction forms the characteristic phenoxazinone chromophore of Actinomycin D. mdpi.comnih.gov

This complex six-electron oxidation is catalyzed by the enzyme phenoxazinone synthase (PHS) . nih.govacs.orgresearchgate.net PHS is a copper-containing oxidase that facilitates the condensation of the two aminophenol-containing precursors. nih.govacs.org The mechanism is thought to proceed through a series of three consecutive two-electron oxidations. nih.govresearchgate.net Following the formation of the phenoxazinone core, the two appended pentapeptide chains undergo intramolecular lactonization, where a bond is formed between the carboxyl group of the terminal L-N-methylvaline and the hydroxyl group of the L-threonine at the beginning of each chain. This cyclization results in the formation of the two pentapeptide lactone rings, yielding the final, biologically active Actinomycin D molecule. acs.org Interestingly, while PHS has long been considered essential, some studies have shown that actinomycin production can persist even in its absence, suggesting the possibility of alternative or redundant pathways for this crucial step in some organisms. mdpi.com

Genetic Basis of Actinomycin D Production

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The entire set of instructions for producing Actinomycin D is encoded within a specific region of the bacterial chromosome known as a biosynthetic gene cluster (BGC) . nih.govasm.orgresearchgate.net These clusters contain all the genes necessary for the synthesis of the antibiotic, including the NRPS genes, genes for the production of the 4-MHA chromophore precursor, and regulatory genes. nih.govnih.govresearchgate.net

The BGC for actinomycin has been identified and studied in several Streptomyces species, including Streptomyces chrysomallus and Streptomyces antibioticus. nih.govnih.govasm.org The core of the BGC is comprised of the large NRPS genes that encode the enzymatic machinery for peptide assembly. nih.govresearchgate.net For instance, in S. chrysomallus, the cluster spans approximately 50 kilobases of DNA and contains 28 genes with biosynthetic functions. nih.govasm.orgresearchgate.net A remarkable feature of the S. chrysomallus BGC is the presence of two large inverted repeats of genes, a unique genetic architecture. nih.govasm.org In contrast, the BGC in S. antibioticus is organized similarly but without these gene duplications. nih.gov The genes responsible for synthesizing the 4-MHA precursor from tryptophan are also located within the cluster. nih.govresearchgate.netwikipedia.org

Regulatory Genes within the Biosynthetic Pathway

The production of Actinomycin D is a tightly controlled process, governed by a network of regulatory genes often located within or near the BGC. nih.govmdpi.compreprints.org The expression of the biosynthetic genes is frequently switched on during the stationary phase of bacterial growth, a period when the culture has ceased rapid expansion. nih.gov

Several types of regulatory proteins have been identified that influence actinomycin biosynthesis. These include members of the TetR/AcrR family of transcriptional regulators. mdpi.compreprints.org These proteins can act as either repressors or activators of gene expression. mdpi.com For example, in Streptomyces fildesensis, two such regulators, TetR-206 and TetR-279, have been identified within the actinomycin BGC. mdpi.compreprints.org The expression of TetR-279 was found to be influenced by the nutrient composition of the growth medium, suggesting its role in nutrient-dependent regulation of the BGC. mdpi.com Other regulatory genes, such as acnWU4RO, have been identified as positive regulators, meaning their presence enhances the production of Actinomycin D. nih.govmdpi.com The synthesis of actinomycin and its biosynthetic enzymes can also be subject to catabolite repression, where the presence of a readily metabolizable sugar like glucose shuts down production. nih.gov

Exploration of Shunt Pathways and Analogous Metabolites

The biosynthetic machinery for Actinomycin D, while specific, is not entirely inflexible. This "substrate promiscuity" can lead to the formation of a variety of related compounds known as analogous metabolites or shunt products . nih.govnih.govrsc.org These arise when the NRPS enzymes incorporate amino acids that are structurally similar to the standard ones. For example, if the module that normally incorporates proline instead accepts 4-hydroxyproline (B1632879) or 4-oxoproline, it results in the production of Actinomycin Xoβ or Actinomycin X₂, respectively. mdpi.com

This natural flexibility has been harnessed by scientists in a technique called precursor-directed biosynthesis . nih.govacs.orgacs.org By feeding the actinomycin-producing bacteria with high concentrations of modified building blocks, they can be coaxed into incorporating these "unnatural" precursors into the final molecule, generating novel actinomycin analogs. nih.govacs.orgacs.org For instance, feeding a mutant strain of Streptomyces costaricanus with halogenated or methoxy-substituted 4-MHA analogues led to the production of ten new actinomycin derivatives. nih.govacs.orgacs.org

Molecular Mechanisms of Actinomycin D Action

Nucleic Acid Interaction Modalities

The primary mechanism of action for Actinomycin (B1170597) D involves its direct binding to DNA, which disrupts critical cellular processes like transcription and replication. letstalkacademy.compatsnap.com This interaction is multifaceted, involving intercalation of the drug's planar chromophore into the DNA double helix and the positioning of its two cyclic pentapeptide side chains within the DNA minor groove. researchgate.netoup.com

Actinomycin D binds to DNA by inserting its planar phenoxazone ring between adjacent base pairs. nih.govletstalkacademy.com This process, known as intercalation, is a key feature of its mechanism of action. patsnap.com The binding is not random; Actinomycin D exhibits a notable sequence preference, which is a crucial determinant of its biological activity.

The most well-characterized and preferred binding site for Actinomycin D is the GpC (guanine-cytosine) dinucleotide sequence in double-stranded DNA. nih.govletstalkacademy.comnih.gov The phenoxazone ring of the drug intercalates between the G-C base pairs, leading to a stable complex. nih.gov This specificity is attributed to the formation of strong hydrogen bonds between the threonine residues in the pentapeptide rings of Actinomycin D and the guanine (B1146940) bases of the GpC step. nih.gov The binding affinity of Actinomycin D to these GpC sites can also be influenced by the DNA sequences flanking the intercalation site. nih.gov

| Binding Site Characteristics | Description |

| Primary Binding Sequence | GpC dinucleotide |

| Intercalating Moiety | Planar phenoxazone ring |

| Stabilizing Interactions | Hydrogen bonds between threonine residues of Actinomycin D and guanine bases. |

While GpC sites are the primary targets, research has shown that Actinomycin D can also bind to non-GpC sequences, albeit with varying affinities. oup.comnih.govresearchwithrutgers.comresearchgate.net Studies have identified that the drug can interact with sequences such as GG, GT, and AC. nih.gov For instance, the duplex [d(CGTCGACG)]2, which lacks a GpC site, has been shown to bind Actinomycin D strongly. nih.govresearchgate.net In some cases, the binding to non-GpC sites can be cooperative. nih.govresearchgate.net Furthermore, the presence of other DNA-binding agents, such as daunomycin, can alter the sequence selectivity of Actinomycin D, causing it to shift from its preferred GpC sites to secondary binding locations. nih.gov There is also evidence of Actinomycin D binding to single-stranded DNA and hairpin structures. oup.comoup.com A novel mechanism has also been proposed where Actinomycin D acts as an oncogenic c-Myc promoter G-quadruplex binder. nih.gov

| Non-GpC Binding Sequences | Observed Binding Characteristics |

| GG, GT, AC | Weaker but specific binding, can be cooperative. nih.gov |

| [d(CGTCGACG)]2 | Strong, apparently cooperative binding. nih.govresearchgate.net |

| Single-stranded DNA/Hairpins | Binding to metastable hairpins has been observed. oup.comoup.com |

| G-quadruplex | Interacts with c-Myc promoter G-quadruplex via surface end stacking. nih.gov |

The binding of Actinomycin D to DNA induces significant conformational changes in the DNA structure. nih.govoup.com These distortions are a direct consequence of the intercalation and minor groove binding events. The drug's presence within the DNA helix disrupts its regular structure, which in turn interferes with the processes of transcription and replication. letstalkacademy.compatsnap.com

Upon intercalation, Actinomycin D forces the DNA helix to unwind at the binding site. letstalkacademy.comnih.gov This unwinding is necessary to create space for the phenoxazone ring between the base pairs. In addition to unwinding, the binding of Actinomycin D also causes the DNA to bend. letstalkacademy.comnih.govnih.gov The degree of bending can be quite sharp, with studies reporting bend angles of approximately 88 degrees in certain complexes. nih.gov These conformational changes can open up and widen the minor groove to better accommodate the bulky pentapeptide rings. nih.govnih.gov In some instances, the binding of two Actinomycin D molecules to adjacent sites can lead to more complex structural changes, including nucleotide flipping and the formation of a left-handed twist in the DNA helix. nih.govnih.gov

| Conformational Change | Description |

| Helical Unwinding | The DNA helix unwinds at the site of intercalation to accommodate the phenoxazone ring. letstalkacademy.comnih.gov |

| DNA Bending | The DNA helix bends, often sharply, towards the major groove. nih.govnih.govnih.gov |

| Minor Groove Widening | The minor groove widens to accommodate the pentapeptide rings. nih.govnih.gov |

| Nucleotide Flipping | In some contexts, base pairs can be flipped out of the helical stack. nih.gov |

| Left-handed Twist | Formation of a left-handed helical twist can occur at the binding site. nih.govnih.gov |

Induced DNA Conformational Changes

Nucleotide Flipping and Local Structural Distortions

The binding of Actinomycin D to DNA is not a simple insertion of its phenoxazone ring between base pairs. It is an intricate process that induces significant local distortions in the DNA structure. One of the most remarkable conformational changes is nucleotide flipping. Research on the interaction of Actinomycin D with CGG triplet repeat sequences, which are associated with certain neurological diseases, has provided profound insights into these structural perturbations.

Crystallographic studies of Actinomycin D bound to a DNA oligomer containing a CGG triplet sequence have revealed that the binding of two Actinomycin D molecules to the GCGGC motif triggers a cascade of conformational changes. This includes the flipping out of a nucleotide from the DNA helix, a phenomenon where a base is expelled from the helical stack into the surrounding solvent. This event is accompanied by a sharp bend in the DNA helix and a transition to a left-handed twist in the vicinity of the binding site. These distortions result in a significant opening and widening of the minor groove to accommodate the two intercalated drug molecules.

The binding also induces substantial changes in the DNA backbone torsion angles and helical parameters. Large positive roll and tilt angles are observed at the central steps of the DNA duplex where Actinomycin D binds, contributing to the pronounced bending of the helical axis towards the major groove. Furthermore, a significant slide displacement occurs in the central base pair steps. These local structural distortions are crucial for the stable binding of Actinomycin D and are believed to be a key component of its mechanism of action, as they would present a formidable obstacle to the processive movement of enzymes like RNA polymerase along the DNA template.

Thermodynamics and Kinetics of DNA Binding

The interaction of Actinomycin D with DNA is governed by specific thermodynamic and kinetic parameters that are highly dependent on the DNA sequence and its structural dynamics.

The affinity of Actinomycin D for DNA is quantitatively described by its equilibrium binding constant (K_a) or its reciprocal, the equilibrium dissociation constant (K_d). While Actinomycin D shows a general preference for GpC sites, the flanking sequences significantly modulate its binding affinity. The dissociation of Actinomycin D from DNA is notably slow, a feature that contributes to its potent biological activity.

The following interactive table summarizes the equilibrium and kinetic parameters for Actinomycin D binding to various DNA sequences.

| DNA Sequence/Structure | Method | Binding Constant (K_a, M⁻¹) | Dissociation Constant (K_d, µM) | Dissociation Rate Constant (k_d, s⁻¹) | Reference |

| General dsDNA | Optical Tweezers | - | 1.2 ± 0.5 | - | northeastern.edu |

| General dsDNA | Solution Studies | - | ~3.5 | - | northeastern.edu |

| d(ATGCGGCAT)₂ (GG2) - Site 1 | SPR | 0.99 x 10⁶ | 1.01 | 5.71 x 10⁻³ | sci-hub.se |

| d(ATGCGGCAT)₂ (GG2) - Site 2 | SPR | 0.28 x 10⁶ | 3.57 | 1.95 x 10⁻³ | sci-hub.se |

| d(ATGCCGCAT)₂ (GC2) - Site 1 | SPR | 2.11 x 10⁶ | 0.47 | 1.15 x 10⁻³ | sci-hub.se |

| d(ATGCCGCAT)₂ (GC2) - Site 2 | SPR | 0.35 x 10⁶ | 2.86 | 1.91 x 10⁻³ | sci-hub.se |

| d(ATATGCATA)₂ (AT2) - Site 1 | SPR | 4.90 x 10⁶ | 0.20 | 0.46 x 10⁻³ | sci-hub.se |

| d(ATATGCATA)₂ (AT2) - Site 2 | SPR | 0.45 x 10⁶ | 2.22 | 1.90 x 10⁻³ | sci-hub.se |

| d(ATGCGCAT)₂ (GC1) | SPR | 0.81 x 10⁶ | 1.23 | 2.37 x 10⁻³ | sci-hub.se |

| Human Telomeric G-Quadruplex (K⁺ form) | ITC | 2.3 x 10⁵ | 4.35 | - | researchgate.net |

| Human Telomeric G-Quadruplex (Na⁺ form) | ITC | 2.1 x 10⁵ | 4.76 | - | researchgate.net |

| c-Myc Promoter G-Quadruplex | Spectrophotometry | 1.34 x 10⁵ | 7.46 | - | nih.gov |

Note: SPR denotes Surface Plasmon Resonance and ITC denotes Isothermal Titration Calorimetry.

The data clearly indicates that the sequence context of the GpC site has a profound impact on both the binding affinity and the dissociation kinetics. For instance, the dissociation rate of Actinomycin D is significantly slower from the AT2 duplex compared to the GG2 duplex, highlighting the influence of the bases flanking the intercalation site.

The binding of Actinomycin D to double-stranded DNA is not a simple, single-step process. It is heavily influenced by the intrinsic structural dynamics of the DNA duplex. Research has shown that major deformations of the DNA duplex are a prerequisite for the stable binding of Actinomycin D. This suggests that the transient, spontaneous opening of base pairs, often referred to as "DNA breathing," may play a crucial role in the initial steps of the binding process.

These findings support a model where the biologically active form of Actinomycin D binds to partially melted or "pre-melted" dsDNA, such as the structures found in transcription bubbles. The dynamic nature of the DNA duplex, with its constant fluctuations and transient openings, provides the necessary conformational states for Actinomycin D to intercalate. The slow dissociation is then attributed to the refolding of the DNA around the intercalated drug molecule, effectively locking it in place. The bending of the DNA helix upon binding is also a critical factor that can influence the kinetics, as it is an integral part of the final, stable complex.

Interactions with G-Quadruplex DNA Structures

In addition to its well-characterized binding to duplex DNA, Actinomycin D also interacts with non-canonical DNA structures, most notably G-quadruplexes. These four-stranded structures, formed in guanine-rich regions of DNA, are found in telomeres and the promoter regions of several oncogenes, making them attractive targets for anticancer drug development.

The promoter regions of many oncogenes, including c-myc, contain G-rich sequences that can fold into G-quadruplex structures, which are thought to act as regulatory elements for gene expression. Actinomycin D has been shown to interact with the G-quadruplex formed in the promoter of the c-myc oncogene, suggesting a novel mechanism for its anticancer activity beyond the simple inhibition of transcription elongation.

Spectroscopic studies, including UV-vis and circular dichroism, have indicated that Actinomycin D interacts with the c-myc promoter G-quadruplex primarily through a surface end-stacking mechanism. nih.gov In this binding mode, the planar phenoxazone ring of Actinomycin D stacks onto the external G-tetrad of the quadruplex. This interaction induces a conformational change in the G-quadruplex, leading to a mixed-type conformation. nih.gov Molecular dynamics simulations support this end-stacking model, showing that both the phenoxazone ring and the cyclic pentapeptide lactone rings of Actinomycin D are involved in the interaction with the outer G-tetrad plane. nih.gov

The binding of Actinomycin D to the c-myc promoter G-quadruplex has been shown to stabilize the structure and inhibit the expression of the c-myc gene. The binding constant for this interaction has been determined to be in the range of 1.34 x 10⁵ M⁻¹. nih.gov While the interaction with the c-myc promoter G-quadruplex is well-documented, research on the binding of Actinomycin D to G-quadruplexes in the promoters of other oncogenes, such as Bcl-2 or KRAS, is less extensive. However, the demonstrated affinity for the c-myc G-quadruplex highlights a potentially important aspect of Actinomycin D's mechanism of action, involving the modulation of gene expression through the stabilization of non-canonical DNA structures.

Human telomeres, the protective caps (B75204) at the ends of chromosomes, are composed of tandem repeats of the G-rich sequence d(TTAGGG). This sequence can fold into G-quadruplex structures, and the stabilization of these structures is a promising strategy for cancer therapy as it can inhibit the activity of telomerase, an enzyme crucial for the immortalization of cancer cells.

Actinomycin D has been demonstrated to bind to and significantly stabilize human telomeric G-quadruplexes. researchgate.net This interaction has been characterized using a variety of biophysical techniques, including circular dichroism (CD) spectroscopy and differential scanning calorimetry (DSC).

CD spectroscopy reveals that the binding of Actinomycin D induces significant conformational changes in the telomeric G-quadruplex. researchgate.net The CD spectrum of the G-quadruplex formed in the presence of Na⁺ ions, which is characteristic of an antiparallel conformation, is altered upon Actinomycin D binding to resemble that of the K⁺ isoform, suggesting a ligand-induced conformational switch. researchgate.net

DSC studies have provided quantitative data on the thermal stabilization of telomeric G-quadruplexes by Actinomycin D. The melting temperature (T_m) of the G-quadruplex, a measure of its thermal stability, is significantly increased in the presence of the drug.

The following interactive table summarizes the thermodynamic parameters and thermal stabilization of human telomeric G-quadruplexes upon binding to Actinomycin D.

| G-Quadruplex Form | Condition | Binding Affinity (K_a, M⁻¹) | ΔH (kcal/mol) | ΔG (kcal/mol) | T_m (°C) | ΔT_m (°C) | Reference |

| Human Telomeric (K⁺ form) | Free | - | - | - | 68 | - | researchgate.net |

| Human Telomeric (K⁺ form) | + Actinomycin D | 2.3 x 10⁵ | -6.7 | -7.3 | 79 | 11 | researchgate.net |

| Human Telomeric (Na⁺ form) | Free | - | - | - | 60 | - | researchgate.net |

| Human Telomeric (Na⁺ form) | + Actinomycin D | 2.1 x 10⁵ | -7.3 | -7.3 | 79 | 19 | researchgate.net |

The binding of Actinomycin D to both the Na⁺ and K⁺ forms of the telomeric G-quadruplex is an enthalpically driven process, with binding enthalpies of approximately -7 kcal/mol. researchgate.net The intrinsic association constants are in the order of 2 x 10⁵ M⁻¹. researchgate.net The significant increase in the melting temperature of both forms to approximately 79°C upon complexation with Actinomycin D underscores its strong stabilizing effect. researchgate.net This stabilization of the telomeric G-quadruplex structure is thought to interfere with telomerase function, contributing to the anticancer properties of Actinomycin D.

Inhibition of Transcriptional Processes

Actinomycin D is a well-established and potent inhibitor of transcription. Its primary mode of action involves binding directly to the DNA template, thereby obstructing the activity of RNA polymerases. This interaction is not uniform across all transcriptional activities, showing both concentration-dependent effects and differential sensitivity among the various classes of RNA polymerases.

The blockage of RNA polymerases by Actinomycin D is a direct consequence of its physical occupation of the DNA double helix. The planar phenoxazone ring of the molecule intercalates into DNA, a process where it inserts itself between adjacent base pairs. This binding is particularly strong at guanine-cytosine (G-C) rich sequences. nih.govscbt.com Once bound, the drug creates a significant physical impediment that effectively stalls the progression of the RNA polymerase enzyme along the DNA template.

The primary mechanism by which Actinomycin D halts transcription is through the direct obstruction of RNA chain elongation. cellsignal.com By intercalating into the DNA, Actinomycin D forms a stable complex that prevents the necessary unwinding of the DNA double helix required for transcription. nih.gov Research indicates that the compound binds to a premelted DNA conformation that is present within the active transcriptional complex. researchgate.net This interaction essentially immobilizes the complex, physically preventing the RNA polymerase from moving further along the DNA template to synthesize the growing RNA chain. scbt.comresearchgate.net This leads to the premature termination of transcription and the release of truncated RNA transcripts.

The inhibitory effect of Actinomycin D is not uniform across the different types of eukaryotic RNA polymerases, displaying a marked differential sensitivity that is concentration-dependent.

RNA Polymerase I (Pol I): Transcription by Pol I, which is responsible for synthesizing ribosomal RNA (rRNA) in the nucleolus, is the most sensitive to Actinomycin D. nih.gov Inhibition of rRNA synthesis can be observed at very low concentrations (e.g., 0.05 µg/ml). nih.gov This high sensitivity is attributed to the high rate of rRNA gene transcription. On these actively transcribed genes, RNA polymerase molecules are densely packed. A single intercalated Actinomycin D molecule can stall the lead polymerase, causing subsequent polymerases to "stack up" behind it, which efficiently blocks transcription initiation and elongation for the entire gene. nih.gov

RNA Polymerase II (Pol II): This enzyme, responsible for synthesizing messenger RNA (mRNA), shows intermediate sensitivity. Higher concentrations are required to inhibit Pol II compared to Pol I (e.g., 0.5 µg/ml). nih.govoup.com On less frequently transcribed genes, where polymerase molecules are more widely spaced, the drug tends to inhibit individual polymerases independently at the site of the blockade without the same cascading effect seen on rRNA genes. nih.gov Furthermore, some studies suggest that Actinomycin D may have a dual inhibitory mechanism on Pol II, not only by blocking the DNA template but also by directly inhibiting the enzyme's activity. nih.gov

RNA Polymerase III (Pol III): Transcription of small RNAs, such as transfer RNA (tRNA), by Pol III is the least sensitive to the effects of Actinomycin D, requiring significantly higher concentrations for inhibition (around 5 µg/ml). nih.gov

This differential sensitivity allows Actinomycin D to be used as a tool in molecular biology to selectively inhibit different classes of RNA synthesis by carefully titrating its concentration.

| RNA Polymerase | Primary Transcript | Inhibitory Concentration | Relative Sensitivity |

|---|---|---|---|

| RNA Polymerase I | ribosomal RNA (rRNA) | ~0.05 µg/ml | Highest |

| RNA Polymerase II | messenger RNA (mRNA) | ~0.5 µg/ml | Intermediate |

| RNA Polymerase III | transfer RNA (tRNA), 5S rRNA | ~5.0 µg/ml | Lowest |

Beyond its role as a direct transcription blocker, Actinomycin D also modulates the activity of DNA topoisomerases. These enzymes are crucial for resolving topological stress in DNA that arises during processes like transcription and replication. By interfering with topoisomerase function, Actinomycin D introduces another layer of disruption to DNA-dependent processes. Such compounds are often referred to as topoisomerase "poisons" because they convert the enzyme into a DNA-damaging agent by trapping a key reaction intermediate. nih.govnih.gov

Actinomycin D has a significant impact on the function of DNA Topoisomerase I. This enzyme works by creating a transient single-strand break in the DNA, allowing the DNA to rotate and relieve supercoiling, before resealing the break. Actinomycin D interferes with this catalytic cycle by trapping the enzyme-DNA intermediate.

Actinomycin D also functions as a poison for DNA Topoisomerase II. nih.gov This enzyme manages DNA tangles and supercoils by creating and resealing transient double-strand breaks. The mechanism of poisoning is similar to that for Topoisomerase I, involving the stabilization of a key reaction intermediate.

Studies have demonstrated that Actinomycin D stimulates DNA cleavage mediated by DNA Topoisomerase II. nih.govmedchemexpress.eu It acts by trapping the "cleavable complex," where the enzyme is covalently bound to the 5' ends of the broken DNA. nih.govnih.gov This stabilization prevents the re-ligation of the double-strand break, leading to the accumulation of permanent DNA lesions. nih.gov Interestingly, at higher concentrations, Actinomycin D can have the opposite effect, suppressing the enzyme-mediated DNA cleavage it initially stimulates. nih.gov This dual activity highlights the complex nature of its interaction with the Topoisomerase II enzyme.

| Enzyme | Mechanism of Action | Molecular Consequence |

|---|---|---|

| Topoisomerase I | Stabilization of the covalent enzyme-DNA complex | Increased half-life of the complex, accumulation of single-strand DNA breaks |

| Topoisomerase II | Stimulation of DNA cleavage and stabilization of the cleavable complex | Accumulation of permanent double-strand DNA breaks |

Modulation of Topoisomerase Activity

Downstream Cellular Consequences of Actinomycin D Action

The inhibition of transcription by Actinomycin D triggers a cascade of downstream cellular events, reflecting the central role of ongoing gene expression in maintaining cellular homeostasis. These consequences range from broad effects on the entire transcriptome and proteome to the specific activation of stress response pathways and modulation of critical regulatory genes.

Impact on Global mRNA Transcription and Turnover Rates

Actinomycin D is a potent and widely utilized inhibitor of DNA-dependent RNA synthesis. nih.gov Its primary mechanism involves intercalating into the minor groove of the DNA double helix, a process that physically obstructs the progression of RNA polymerases, thereby halting transcription. marshall.edu This immediate and global inhibition of new messenger RNA (mRNA) synthesis makes Actinomycin D a valuable tool for studying mRNA stability and decay rates. nih.govresearchgate.net By blocking the production of new transcripts, researchers can measure the degradation rate of pre-existing mRNAs over time, providing insights into their half-lives and the regulation of post-transcriptional gene expression. amanote.comoup.com

The net abundance of any given mRNA in a cell is determined by the equilibrium between its rate of transcription and its rate of degradation. researchgate.netamanote.com By acutely inhibiting transcription with Actinomycin D, the decay process becomes the dominant factor, allowing for the calculation of mRNA half-lives. amanote.com Studies have revealed a remarkable heterogeneity in mRNA decay rates, with half-lives ranging from a few minutes to many hours or even days. oup.comnih.gov This variability is intrinsic to different mRNA species and is influenced by factors such as the presence of specific stability or instability sequences, the binding of RNA-binding proteins, and the action of non-coding RNAs. oup.com

At different concentrations, Actinomycin D can exhibit a degree of selectivity for the different RNA polymerases. RNA polymerase I, responsible for ribosomal RNA (rRNA) transcription, is the most sensitive, followed by RNA polymerase II (which transcribes mRNA), and then RNA polymerase III. researchgate.net This differential sensitivity allows for the targeted disruption of specific transcriptional processes in experimental settings. Furthermore, some studies suggest that Actinomycin D can also influence the phosphorylation state of the C-terminal domain of RNA polymerase II, which may add another layer to its inhibitory effects on transcription. nih.gov

The following table summarizes the key aspects of Actinomycin D's impact on mRNA transcription and turnover:

| Feature | Description |

| Primary Mechanism | Intercalation into DNA, blocking RNA polymerase progression. marshall.edu |

| Primary Consequence | Global inhibition of new mRNA synthesis. nih.gov |

| Experimental Utility | Widely used to measure mRNA decay rates and half-lives. researchgate.netyoutube.com |

| Differential Sensitivity | RNA Polymerase I > RNA Polymerase II > RNA Polymerase III. researchgate.net |

| Additional Effects | May influence the phosphorylation of RNA Polymerase II. nih.gov |

Induction of Ribosomal Stress Response

A primary and highly sensitive cellular target of Actinomycin D is the process of ribosome biogenesis. At low concentrations, Actinomycin D selectively inhibits RNA polymerase I, the enzyme responsible for transcribing the large ribosomal RNA (rRNA) precursors in the nucleolus. researchgate.netembopress.org This targeted inhibition leads to a rapid cessation of ribosome production, a condition known as ribosomal stress or nucleolar stress. researchgate.netresearchgate.net

The disruption of ribosome biogenesis triggers a potent cellular stress response that is often mediated by the tumor suppressor protein p53. researchgate.netembopress.org Under normal conditions, p53 is kept at low levels through its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. embopress.org When ribosome biogenesis is inhibited by Actinomycin D, a number of ribosomal proteins (RPs), including RPL5, RPL11, and RPL23, are no longer incorporated into new ribosomes and are released in a free state. nih.govyoutube.com These "free" RPs can then bind to MDM2, thereby inhibiting its ability to ubiquitinate and degrade p53. nih.govyoutube.com This leads to the stabilization and accumulation of p53, which can then activate its downstream target genes to induce cell cycle arrest or apoptosis. youtube.comembopress.org

Interestingly, there is also evidence for p53-independent pathways in response to Actinomycin D-induced nucleolar stress. For instance, the ribosomal protein L3 (RPL3) has been shown to be upregulated and accumulate in a ribosome-free form in cancer cells lacking functional p53. This free RPL3 can then regulate the expression of the cell cycle inhibitor p21, contributing to the cellular response to ribosomal stress. nih.gov

The key steps in the induction of the ribosomal stress response by Actinomycin D are outlined below:

| Step | Description | Key Molecules |

| 1. Inhibition of rRNA Synthesis | Low-dose Actinomycin D selectively inhibits RNA Polymerase I. researchgate.netembopress.org | Actinomycin D, RNA Polymerase I |

| 2. Disruption of Ribosome Biogenesis | The production of new ribosomes is halted. embopress.org | Ribosomes, rRNA |

| 3. Release of Free Ribosomal Proteins | Ribosomal proteins (e.g., RPL5, RPL11, RPL23) are not incorporated into ribosomes and accumulate. nih.govyoutube.com | RPL5, RPL11, RPL23 |

| 4. Inhibition of MDM2 | Free ribosomal proteins bind to MDM2, preventing it from degrading p53. nih.govyoutube.com | MDM2, p53 |

| 5. p53 Activation | p53 levels stabilize and increase, leading to the activation of its downstream targets. youtube.comembopress.org | p53 |

| p53-Independent Pathway | In cells lacking p53, free RPL3 can regulate p21 expression. nih.gov | RPL3, p21 |

Effects on Specific Gene Expression Signatures

Beyond its global effects on transcription, Actinomycin D can also lead to the specific modulation of key regulatory genes, including proto-oncogenes and genes involved in apoptosis and cell cycle control.

The proto-oncogene c-Myc is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. The expression of c-Myc is tightly controlled, in part, at the level of transcription. A notable and specific mechanism of Actinomycin D's action on c-Myc involves its interaction with a unique DNA secondary structure known as a G-quadruplex located in the promoter region of the c-Myc gene. nih.govembopress.org

The promoter of the c-Myc gene contains a guanine-rich sequence that can fold into a four-stranded G-quadruplex structure. This structure is believed to act as a transcriptional repressor. nih.gov Research has shown that Actinomycin D can bind to and stabilize this G-quadruplex structure. nih.govembopress.org This binding effectively locks the promoter in a repressed state, thereby inhibiting the transcription of the c-Myc gene. nih.gov This represents a more targeted mechanism of action for Actinomycin D, distinct from its general intercalating activity, and contributes to its anti-proliferative effects. nih.govembopress.org

Actinomycin D is a potent inducer of apoptosis (programmed cell death) and cell cycle arrest, and these effects are largely mediated through the modulation of specific gene expression programs, often in a p53-dependent manner. marshall.eduembopress.org

Apoptotic Genes: The activation of p53 by Actinomycin D, as described in the ribosomal stress response, leads to the transcriptional upregulation of several pro-apoptotic genes. A key target is PUMA (p53 Upregulated Modulator of Apoptosis), a potent initiator of apoptosis. marshall.edu The expression of other pro-apoptotic members of the Bcl-2 family, such as BAX, can also be increased. Conversely, Actinomycin D can lead to the downregulation of anti-apoptotic genes. For instance, a notable decrease in the expression of Mcl-1, an anti-apoptotic Bcl-2 family member, has been observed following treatment with Actinomycin D. nih.gov In some cellular contexts, the expression of another anti-apoptotic gene, Bcl-2, has also been shown to be reduced. The balance between these pro- and anti-apoptotic proteins is a critical determinant of the cell's fate.

Cell Cycle Regulatory Genes: A primary mechanism by which Actinomycin D induces cell cycle arrest is through the robust activation of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). marshall.eduembopress.org The p21 protein is a direct transcriptional target of p53, and its induction leads to the inhibition of cyclin-dependent kinases (CDKs) that are necessary for progression through the cell cycle, particularly the G1/S transition. marshall.edu Furthermore, Actinomycin D has been shown to directly decrease the mRNA and protein levels of key cyclins, including cyclin A, cyclin D1, and cyclin E. embopress.org The downregulation of these cyclins further contributes to the inhibition of CDK activity and the enforcement of cell cycle arrest.

The following table summarizes the effects of Actinomycin D on key apoptotic and cell cycle regulatory genes:

| Gene | Function | Effect of Actinomycin D |

| PUMA | Pro-apoptotic | Upregulation (p53-dependent) marshall.edu |

| BAX | Pro-apoptotic | Upregulation |

| Mcl-1 | Anti-apoptotic | Downregulation nih.gov |

| Bcl-2 | Anti-apoptotic | Downregulation (in some contexts) |

| p21 | Cell cycle inhibitor | Upregulation (p53-dependent) marshall.eduembopress.org |

| Cyclin A | Cell cycle progression | Downregulation embopress.org |

| Cyclin D1 | Cell cycle progression | Downregulation embopress.org |

| Cyclin E | Cell cycle progression | Downregulation embopress.org |

Influences on Protein Synthesis as a Secondary Effect

The inhibition of transcription by Actinomycin D has a direct and inevitable secondary consequence on protein synthesis. embopress.org Since the production of all forms of RNA, including mRNA, is blocked, the pool of available templates for translation is progressively depleted as existing mRNAs are degraded. embopress.org This leads to a general inhibition of protein synthesis, which contributes significantly to the cytotoxic effects of the compound. embopress.org

However, the relationship between transcription and translation is complex, and Actinomycin D's effects on protein synthesis may not be solely due to mRNA depletion. Some studies have suggested that inhibitors of RNA synthesis can also have more direct, albeit indirect, effects on the translational machinery. For instance, it has been proposed that there is a cellular mechanism that coordinates nuclear transcription with cytoplasmic translation, and that the inhibition of transcription can lead to a lesion in the initiation of protein synthesis that occurs after the formation of the 40S initiation complex. youtube.com

Furthermore, the inhibition of transcription and the subsequent secondary inhibition of translation have been identified as an initial event in the induction of immunogenic cell death (ICD) by Actinomycin D and other chemotherapeutic agents. nih.govnih.gov This suggests that the impact on protein synthesis is a critical component of the broader cellular stress response that can ultimately trigger an anti-tumor immune response. nih.govnih.gov

Structure Activity Relationship Sar of Actinomycin D and Analogues

Contribution of the Phenoxazinone Chromophore

The phenoxazinone chromophore is the cornerstone of Actinomycin (B1170597) D's biological activity, serving as the DNA intercalating moiety. This planar ring system inserts itself between adjacent guanine-cytosine (G-C) base pairs in the DNA minor groove, leading to the inhibition of transcription by preventing the elongation of the RNA chain by RNA polymerase. The G-C specificity is a well-documented characteristic of Actinomycin D's interaction with DNA.

Role of Cyclic Pentapeptide Lactone Rings

The two cyclic pentapeptide lactone rings, often designated as α and β, are not merely passive appendages to the chromophore. They play a critical and active role in the DNA binding process, contributing to the stability and specificity of the Actinomycin D-DNA complex. These rings are situated in the minor groove of the DNA, where they interact with the sugar-phosphate backbone. The specific amino acid sequence of these peptides is crucial for biological activity. In Actinomycin D, the sequence is L-threonine, D-valine, L-proline, sarcosine (B1681465), and L-N-methylvaline.

Altering the amino acid residues within the pentapeptide rings has been a primary strategy for generating Actinomycin D analogues with modified biological profiles. The replacement of specific amino acids can significantly affect the DNA binding affinity and biological potency.

D-Valine: Replacing the D-valine residues has been shown to modulate the biological activity. While these residues may not be directly involved in DNA binding, they are considered important biological modulators.

L-Proline: The proline residue at the 3'-amino acid position is also critical. Analogues with substitutions at this position, such as with azetidine-2-carboxylic acid or pipecolic acid, have shown a wide range of DNA binding constants and thermal denaturation capabilities. For example, an analogue with 4-ketoproline in one of the peptide rings was found to be the strongest DNA binding analogue in one study.

L-Threonine: The threonine residues are vital for the G-C binding specificity. Their NH and C=O groups form specific hydrogen bonds with the guanine (B1146940) bases of the G-C step, anchoring the chromophore in place.

The following table summarizes the effects of some amino acid substitutions on DNA binding affinity.

| Analogue/Modification | Amino Acid Substitution | Effect on DNA Binding Constant (Relative to Actinomycin D) | Reference |

| Actinomycin V | L-Proline replaced by 4-ketoproline (in β ring) | Increased | |

| Pipecolic Acid Analogue | L-Proline replaced by pipecolic acid (in both rings) | Decreased | |

| Phenylalanine Analogue | D-Valine replaced by D-phenylalanine | Weaker DNA binding, but stronger RNA synthesis inhibition |

The binding of Actinomycin D to DNA is not a simple rigid-body interaction. It involves significant conformational changes within the cyclic peptide rings. This flexibility allows the peptides to adapt their structure to interact optimally with the DNA backbone. The physical property that distinguishes the biologically active Actinomycin D from simpler, inactive analogues is a very slow dissociation rate from DNA. This slow dissociation is attributed to the slow reversal of the conformational changes in the tightly packed pentapeptide rings. This kinetic stability is a key determinant of its potent biological activity.

Chemical Modifications and Biological Activity Profiles

Beyond amino acid substitutions, direct chemical modification of the Actinomycin D molecule has yielded a vast number of analogues with diverse biological properties. These modifications have targeted both the phenoxazinone chromophore and the peptide rings.

The N2 and C-7 positions of the phenoxazinone ring have been particularly fruitful sites for chemical modification. These positions are accessible for chemical synthesis and substitutions can modulate the drug's properties without completely abolishing its DNA binding capability.

N2-Substitutions: Starting from the intermediate 2-deamino-2-chloroactinomycin D, various alkylamino groups can be introduced at the N2 position. Studies have shown that selecting specific ω-(n-alkylamino) groups can preserve, and in some cases enhance, biological activity. For example, N2-3'-Amino-n-propyl- and N2-10'-amino-n-decylactinomycin D were found to be highly effective antitumor agents.

C-7 Substitutions: Using 7-hydroxyactinomycin D as an intermediate, a variety of O-n-alkyl or O-acyl groups can be attached at the C-7 position. Analogues such as 7-methoxy- and 7-ethoxyactinomycin D, as well as the 7-O-(1'-adamantoyl) ester of 7-hydroxyactinomycin D, have demonstrated significant antitumor activity both in vitro and in vivo. The introduction of nitro and amino groups at the C-7 position also yields analogues with inhibitory activity comparable to the parent compound against mammalian tumor cells.

The table below presents data on the biological activity of selected N2- and C-7 substituted analogues.

To improve the therapeutic index of Actinomycin D, novel classes of analogues with more profound structural changes have been synthesized. These include tetracyclic and tricyclic derivatives.

Tetracyclic Analogues: These compounds are synthesized by modifying the chromophore, for instance, by engaging the 2-amino and 3-oxo groups into a new 1,4-oxazin-2-one or an oxazole (B20620) ring system. These analogues are often designed as prodrugs. While they typically exhibit lower cytotoxicity and no binding affinity to extracellular DNA, some have shown improved antitumor activities in animal models. The most active tetracyclic analogues often retain key stereochemical elements of the parent peptide lactones and may have features that facilitate biotransformation back to an active form.

Tricyclic Analogues: The development of novel tricyclic drug analogues has also been an area of research, aiming to create compounds with unique biological activity profiles. While distinct from the direct modification of Actinomycin D, the principles of creating complex ring systems to interact with biological targets are shared. Research into tricyclic "symmetrical" analogues of Actinomycin D has also been reported.

These innovative synthetic approaches continue to expand the chemical diversity of Actinomycin D-related compounds, offering potential pathways to new therapeutic agents with improved efficacy and reduced toxicity.

Relationship Between DNA Binding Affinity and Transcriptional Inhibition Potency

The primary mechanism through which Actinomycin D and its analogues exert their potent cytotoxic effects is the inhibition of DNA-dependent RNA polymerase, a process fundamentally linked to their ability to bind to DNA. ku.edurndsystems.comapexbt.com The relationship between the affinity of these compounds for DNA and their efficacy as transcriptional inhibitors is a cornerstone of their structure-activity relationship (SAR). Generally, a stronger interaction with the DNA template translates to more effective blockage of RNA polymerase progression, leading to greater inhibitory potency. researchgate.net

The intercalation of the planar phenoxazone chromophore between the base pairs of the DNA double helix, preferentially at GpC sequences, is the critical binding event. researchgate.netresearchgate.net This interaction physically obstructs the translocation of RNA polymerase along the DNA strand. researchgate.net The two cyclic pentapeptide lactone side chains of the actinomycin molecule settle into the minor groove of the DNA, further stabilizing the complex and contributing to its sequence specificity. researchgate.net Consequently, modifications to either the chromophore or the peptide side chains can significantly alter both DNA binding affinity and the subsequent inhibition of transcription.

Research into various synthetic and natural analogues of Actinomycin D has demonstrated a strong, though not always linear, correlation between DNA binding strength and the inhibition of RNA synthesis. Modifications that enhance the stability of the drug-DNA complex, for instance by introducing moieties that can form additional hydrogen bonds or improve hydrophobic interactions with the DNA minor groove, often lead to a marked increase in transcriptional inhibitory activity. researchgate.net

A compelling example is the analogue 5,5'-N-methyl-D-valine Actinomycin D (D-MeVal-AMD), where the N-methyl-L-valine residues in the peptide chains are replaced with their D-isomers. This structural change was found to increase the DNA association constant by more than two-fold compared to the parent Actinomycin D. researchgate.net Strikingly, this enhanced binding affinity corresponded to an approximately 20-fold greater potency in inhibiting RNA synthesis. researchgate.net Conversely, the analogue N8-Actinomycin D (N8AMD) exhibited a 33-fold weaker DNA association constant than Actinomycin D and required a significantly higher concentration (over 10.0 µM compared to 35 nM for Actinomycin D) to achieve 50% inhibition of RNA synthesis in HeLa cells. researchgate.net

However, the relationship is not without complexity. In some cases, analogues have shown potent transcriptional inhibition despite weaker DNA binding. For example, an analogue where D-valine was replaced by D-phenylalanine was a stronger inhibitor of RNA synthesis than Actinomycin D, yet it bound to DNA much more weakly. researchgate.net This suggests that while high-affinity binding is a dominant factor, other mechanisms may contribute to inhibitory potency. These could include differences in the specific conformational changes induced in the DNA upon binding, the kinetics of the binding (on-off rates), or interactions with the transcription machinery itself that go beyond simple steric hindrance. oup.com Some analogues may also possess different binding modes altogether, such as side-binding in addition to intercalation, which could influence their biological activity profile. researchgate.net

The data below illustrates the quantitative relationship between DNA binding and transcriptional inhibition for select Actinomycin D analogues.

| Compound | Modification | Relative DNA Binding Affinity (vs. Actinomycin D) | Relative Transcriptional Inhibition Potency (vs. Actinomycin D) |

| Actinomycin D | Parent Compound | 1.0 | 1.0 |

| D-MeVal-AMD | N-methyl-L-valine → N-methyl-D-valine | >2x stronger | ~20x stronger |

| N8AMD | N-methyl-L-valine → N-methyl-L-alanine & other changes | 33x weaker | >285x weaker |

Mechanisms of Acquired and Intrinsic Resistance to Actinomycin D

Alterations in Cellular Uptake and Permeability

A primary mechanism of resistance to Actinomycin (B1170597) D is the reduced accumulation of the drug within the cell. This can be achieved by decreasing its influx or, more commonly, by increasing its efflux.

In eukaryotic cells, a well-established mechanism of multidrug resistance (MDR) involves the overexpression of ATP-binding cassette (ABC) transporters. scienceopen.comnih.govbenthamscience.com These membrane proteins function as efflux pumps, actively removing a wide range of xenobiotics, including Actinomycin D, from the cell's interior. youtube.com One of the most studied ABC transporters is P-glycoprotein (P-gp), also known as MDR1. scienceopen.comnih.gov Overexpression of P-gp has been observed in various tumor types and is associated with resistance to Actinomycin D and other chemotherapeutic agents. nih.gov The expression of P-gp in the capillaries of tissues like the brain and testis can create pharmacological sanctuaries, preventing drugs like Actinomycin D from reaching malignant cells in these areas. nih.gov Other ABC transporters, such as the multidrug resistance-associated protein 1 (MRP1/ABCC1) and breast cancer resistance protein (BCRP/ABCG2), also contribute to the efflux of Actinomycin D. nih.govbenthamscience.comnih.gov

| Cell Type | Resistance Status | Efflux Pump Expression | Relative Intracellular Actinomycin D Accumulation |

|---|---|---|---|

| Cancer Cells | Sensitive | Low P-gp/ABC Transporters | High |

| Cancer Cells | Resistant | High P-gp/ABC Transporters | Low |

Evasion Strategies in Eukaryotic Cells

Eukaryotic cells can develop resistance to Actinomycin D by upregulating cellular processes that mitigate the drug's effects or by activating protective signaling pathways.

Recent research suggests that anaplastic Wilms tumor cells can evade the cytotoxic effects of Actinomycin D by upregulating proteasome activity. nih.govbiorxiv.orgbiorxiv.org When treated with Actinomycin D, which inhibits ribosomal RNA biogenesis, these cells preferentially translate proteasome components. nih.govbiorxiv.orgbiorxiv.org This increase in proteasome components is associated with a worse prognosis in Wilms tumor patients. nih.gov The upregulation of the proteasome may help the cell to manage the proteotoxic stress induced by Actinomycin D, thereby promoting survival. nih.govbiorxiv.orgbiorxiv.org

| Condition | Observation | Implication |

|---|---|---|

| Untreated Anaplastic Wilms Tumor Cells | Normal proteasome component translation | Baseline proteasome activity |

| Actinomycin D-Treated Anaplastic Wilms Tumor Cells | Preferential translation of proteasome components and upregulated proteasome activity nih.govbiorxiv.orgbiorxiv.org | Cellular evasion of Actinomycin D-induced proteotoxic stress |

The Insulin Receptor Substrate 4 (IRS-4) signaling pathway has been implicated in conferring resistance to Actinomycin D. IRS-4 is a cytoplasmic adaptor protein that transmits signals from receptor protein tyrosine kinases to intracellular pathways, such as the PI3K/Akt and Ras-MAPK pathways. osti.govnih.gov Overexpression of IRS-4 has been observed in various cancers and is associated with chemoresistance. nih.gov In hepatocellular carcinoma cell lines, overexpression of IRS-4 has been shown to have a protective effect against Actinomycin D-induced cell death. mdpi.com This protective mechanism may involve the activation of downstream survival pathways that counteract the pro-apoptotic effects of Actinomycin D. osti.govnih.gov

| Cell Line | IRS-4 Expression Level | Response to Actinomycin D |

|---|---|---|

| Hepatocellular Carcinoma (Control) | Normal | Sensitive to Actinomycin D-induced cell death |

| Hepatocellular Carcinoma (Engineered) | Overexpressed | Increased resistance to Actinomycin D-induced cell death mdpi.com |

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling Actinomycin D, 8-amino-7-hydroxy- in laboratory settings?

- Methodological Answer : When handling Actinomycin D, 8-amino-7-hydroxy-, strict personal protective equipment (PPE) protocols must be followed, including nitrile gloves, lab coats, and eye protection. Avoid inhalation, skin contact, or ingestion due to its acute toxicity (oral LD50 in rats: 7.2 mg/kg) and potential mutagenicity . In case of exposure, immediate decontamination is required: rinse skin/eyes with water for 15 minutes and seek medical attention. Work should be conducted in a fume hood with secondary containment to minimize aerosol formation .

Q. How is Actinomycin D, 8-amino-7-hydroxy- applied in mRNA stability assays?

- Methodological Answer : Actinomycin D is used to inhibit transcription by intercalating into DNA, enabling measurement of mRNA decay rates. A standard protocol involves treating cells (e.g., HeLa cells) with 0.05–5 µg/mL Actinomycin D for 30 minutes before adding labeling agents like 32P . Controls must include untreated cells to account for baseline transcription activity. Post-treatment, RNA is extracted at timed intervals for quantitative analysis (e.g., RT-qPCR or northern blotting) .

Q. What experimental parameters determine the optimal concentration of Actinomycin D, 8-amino-7-hydroxy- for transcription inhibition?

- Methodological Answer : Concentration depends on cell type and assay duration. For short-term experiments (4–6 hours), 1–5 µg/mL is typical. Longer exposures require lower doses (0.1–1 µg/mL) to minimize cytotoxicity. Pilot dose-response curves should assess viability (e.g., via MTT assay) and confirm transcriptional suppression using housekeeping gene analysis .

Advanced Research Questions

Q. How can structural modifications of Actinomycin D, 8-amino-7-hydroxy- enhance its specificity or reduce off-target effects?

- Methodological Answer : Modifying the chromophore (e.g., N7 substitution) or peptide side chains alters DNA-binding affinity and cellular uptake. For example, Sengupta et al. (1975) demonstrated that 7-substituted analogs exhibit reduced cytotoxicity while retaining intercalation activity . Rational design should prioritize substitutions that disrupt interaction with non-target macromolecules, validated via molecular docking and cytotoxicity assays .

Q. How should researchers address contradictory data in studies using Actinomycin D, 8-amino-7-hydroxy- for RNA decay analysis?

- Methodological Answer : Contradictions often arise from variability in cell lines, treatment duration, or batch-to-batch compound differences. To resolve discrepancies:

- Standardize Actinomycin D sources and validate purity via HPLC.

- Include internal controls (e.g., β-actin mRNA) to normalize decay rates.

- Replicate experiments across multiple cell models and compare results with alternative transcription inhibitors (e.g., DRB) .

- Critically evaluate literature for methodological differences (e.g., RNA extraction protocols) using tools like PRISMA guidelines .

Q. What strategies mitigate Actinomycin D, 8-amino-7-hydroxy- toxicity in long-term transcriptional studies?

- Methodological Answer : Toxicity can be reduced by:

- Pulsed treatment : Short-term exposure (1–2 hours) followed by washout.

- Combination therapies : Co-administration with antioxidants (e.g., N-acetylcysteine) to counteract oxidative stress.

- Cell-line selection : Use resistant lines (e.g., p53-deficient cells) or primary cultures with lower metabolic activity .

- Validate viability via annexin V/PI staining and caspase-3 activity assays to distinguish apoptosis from transcriptional effects .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.